molecular formula C18H19NO4S B2378816 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 591723-60-3

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2378816
CAS No.: 591723-60-3
M. Wt: 345.41
InChI Key: NESMXUIBXZTVOL-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide and similar compounds have been synthesized and studied for their conformational properties using dipole moment method and quantum chemical calculations. Such studies help in understanding the molecular structures and behavior of these compounds (Ishmaeva et al., 2015).

Medicinal Chemistry and Drug Synthesis

  • This compound and its derivatives have potential applications in medicinal chemistry. For instance, derivatives bearing the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety have been synthesized and investigated for their potential in producing new therapeutic agents (Arafat et al., 2022).

Agricultural Applications

  • Chloroacetamide herbicides, which are structurally related to this compound, have been extensively studied. Their metabolism in human and rat liver microsomes has been investigated, providing insights into their biotransformation and potential environmental impact (Coleman et al., 2000).

Biochemical Research

  • Studies on N-(2-Hydroxyphenyl)acetamide, which shares a similar structural motif, have been conducted to explore chemoselective monoacetylation processes. Such research is crucial for understanding and developing antimalarial drugs (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Research

  • Derivatives of 2-(substituted phenoxy) acetamide have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents. These studies contribute to the development of new therapeutic agents in these areas (Rani et al., 2014).

Antimicrobial Research

  • The synthesis of thiazoles and fused derivatives with antimicrobial activities, which involve 2-ethoxy carbonyl methylene thiazol-4-one, a compound related to this compound, demonstrates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action. Potential effects could range from modulation of enzyme activity to alteration of cell signaling pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets. Additionally, the compound’s stability could be affected by factors such as light, heat, or the presence of certain chemicals.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-22-17-9-13(11-20)7-8-16(17)23-12-18(21)19-14-5-4-6-15(10-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMXUIBXZTVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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